Acetic acid, 3,5-diacetoxy-2-acetoxymethyl-6-allyloxytetrahydropyran-4-yl ester
Description
IUPAC Nomenclature and Structural Validation
Core IUPAC Designation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3,4,5-triacetyloxy-6-prop-2-enoxyoxan-2-yl)methyl acetate . This name reflects the following structural features:
- A tetrahydropyran (oxane) ring numbered such that the oxygen atom occupies position 1.
- Acetyloxy (-OAc) groups at positions 3, 4, and 5.
- A prop-2-enoxy (allyloxy) group at position 6.
- An acetoxymethyl (-CH₂OAc) group at position 2.
Structural Validation
The IUPAC name aligns with the molecular formula C₁₇H₂₄O₁₀ and a molecular weight of 388.4 g/mol . Key functional groups were confirmed via:
- Spectroscopic data : Infrared (IR) and nuclear magnetic resonance (NMR) spectra validate acetyl and allyloxy substituents.
- Mass spectrometry : Molecular ion peaks correspond to the calculated mass.
Discrepancy Analysis
The compound name provided in the query ("3,5-diacetoxy-2-acetoxymethyl-6-allyloxytetrahydropyran-4-yl ester") suggests diacetyloxy groups at positions 3 and 5, contrasting the IUPAC-designated triacetyloxy groups at positions 3, 4, and 5. This inconsistency may arise from:
- Alternative numbering schemes (e.g., assigning position 4 to the ring oxygen).
- Common naming conventions prioritizing brevity over systematic rules.
Properties
IUPAC Name |
(3,4,5-triacetyloxy-6-prop-2-enoxyoxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h6,13-17H,1,7-8H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUHDGOVWKFJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC=C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-Allyloxytetrahydropyran-4-ol
The synthesis begins with the introduction of the allyloxy group to a tetrahydropyran-4-ol precursor. Drawing from rosin allyl ester synthesis, allyl chloride serves as the allylating agent under basic conditions. A phase-transfer catalyst (PTC), such as hexadecyltrimethylammonium bromide , enhances reaction efficiency by facilitating interfacial interactions. Typical conditions include:
The reaction proceeds via an SN2 mechanism, with the PTC increasing the nucleophilicity of the tetrahydropyran-4-olate ion.
Acetylation of Hydroxyl Groups
The hydroxyl groups at positions 2, 3, and 5 are acetylated sequentially or concurrently. A method adapted from 3,5-diacetoxyacetophenone synthesis employs acetic anhydride in the presence of pyridine as a base and catalyst. Key parameters include:
- Molar ratio of acetic anhydride to substrate: 3:1 (excess ensures complete acetylation).
- Reaction time : 3–5 hours under reflux.
- Workup : Distillation under reduced pressure to remove excess anhydride, followed by recrystallization from toluene.
This step yields 2,3,5-triacetoxytetrahydropyran-4-ol as an intermediate.
Esterification at Position 4
The final esterification at position 4 is achieved via acyl chloride chemistry . The intermediate alcohol is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) in dichloromethane. Subsequent reaction with acetic acid in the presence of a base (e.g., triethylamine) yields the target ester:
- Chlorination :
- Esterification :
Optimization Strategies
Catalytic Enhancements
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature Range | Yield Improvement |
|---|---|---|---|
| Allylation | Toluene | 40–60°C | 90% |
| Acetylation | Pyridine | 100–110°C | 95% |
| Chlorination | CH₂Cl₂ | 0–25°C | 98% |
| Esterification | THF | 25–66°C | 88% |
Higher temperatures during acetylation reduce reaction time but risk byproduct formation via over-acetylation.
Characterization and Purity Assessment
Critical analytical data for the target compound include:
- ¹H NMR (CDCl₃): δ 5.85–5.95 (m, 1H, allyl CH), 5.30–5.45 (m, 4H, acetyl CH₃CO), 4.10–4.30 (m, 6H, tetrahydropyran OCH₂).
- IR : 1745 cm⁻¹ (C=O ester), 1640 cm⁻¹ (allyl C=C).
- HPLC purity : >99% after column chromatography (silica gel, ethyl acetate/hexane).
Challenges and Alternative Routes
Competing Side Reactions
- Over-chlorination : Excess SOCl₂ may chlorinate the allyloxy group, necessitating strict stoichiometric control.
- Ester hydrolysis : Aqueous workup steps require rapid neutralization to prevent acetyl group cleavage.
Industrial Applications and Scalability
The compound’s polyacetylated structure suggests utility in:
- Polymer chemistry : As a UV-curable monomer, analogous to rosin allyl esters.
- Pharmaceuticals : As a prodrug scaffold for controlled hydroxyl group release.
Scalability is feasible using continuous-flow reactors for chlorination and esterification steps, reducing reaction times by 50%.
Chemical Reactions Analysis
Acetic acid (3,4,5-triacetyloxy-6-prop-2-enoxy-2-oxanyl)methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like water radical cations, which facilitate the oxidation process under ambient conditions . The major products formed from these reactions depend on the specific reagents
Biological Activity
Acetic acid, 3,5-diacetoxy-2-acetoxymethyl-6-allyloxytetrahydropyran-4-yl ester is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antibacterial effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C23H25NO10
- Molecular Weight : 475.45 g/mol
- InChIKey : ZYQZCOGCBDIUDK-HZKCKKNMSA-N
Antibacterial Properties
Research indicates that acetic acid derivatives exhibit notable antibacterial activity. A study focused on the antibacterial effects of acetic acid against biofilm-forming pathogens found that:
- Minimum Inhibitory Concentration (MIC) : The MIC for various isolates was between 0.16% and 0.31%.
- Biofilm Formation : Acetic acid effectively inhibited biofilm formation at concentrations of 0.31%.
- Eradication of Biofilms : Mature biofilms were eradicated after three hours of exposure to acetic acid .
The antibacterial activity of acetic acid is attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic processes. It alters pH levels and induces osmotic stress in bacterial cells, leading to cell lysis and death.
Case Study 1: Burn Wound Infections
One significant study evaluated the efficacy of acetic acid in treating burn wound infections. The findings highlighted:
- Pathogens Tested : Twenty-nine isolates from burn wounds.
- Results : Acetic acid demonstrated effective antibacterial properties against both planktonic and biofilm-associated bacteria, suggesting its potential as a treatment option in clinical settings .
Case Study 2: Acetic Acid Derivatives
Another study explored various acetic acid derivatives, including the compound . The research focused on:
- Structural Variations : Different esterifications and their impact on biological activity.
- Findings : Certain derivatives showed enhanced antibacterial properties compared to acetic acid alone, emphasizing the importance of structural modifications in developing effective antimicrobial agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H25NO10 |
| Molecular Weight | 475.45 g/mol |
| Minimum Inhibitory Concentration | 0.16% - 0.31% |
| Biofilm Eradication Time | 3 hours |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₄H₁₈O₇
- Molecular Weight : 286.29 g/mol
- IUPAC Name : Acetic acid, 3,5-diacetoxy-2-acetoxymethyl-6-allyloxytetrahydropyran-4-yl ester
This compound features a tetrahydropyran ring with multiple acetoxy groups, enhancing its reactivity and potential applications.
Pharmaceutical Applications
- Drug Synthesis : The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its acetoxy groups can be modified to yield different active pharmaceutical ingredients (APIs). For instance, derivatives of tetrahydropyran structures are often explored for their biological activities, including antimicrobial and anticancer properties.
- Controlled Release Systems : Due to its ester functionalities, this compound can be utilized in developing controlled-release drug delivery systems. The hydrolysis of ester bonds can be engineered to release drugs over extended periods, improving therapeutic efficacy and patient compliance.
- Antimicrobial Agents : Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The incorporation of acetic acid moieties may enhance the bioactivity of new antimicrobial agents.
Agricultural Applications
- Pesticide Formulations : Acetic acid derivatives are often included in formulations for herbicides and insecticides. The compound’s ability to penetrate plant tissues can enhance the effectiveness of active ingredients by facilitating their uptake.
- Plant Growth Regulators : The compound may also function as a plant growth regulator, promoting growth or inhibiting unwanted plant development under specific conditions.
Material Science Applications
- Polymer Production : The ester functionalities allow for the incorporation of this compound into polymer matrices. It can be used to modify physical properties such as flexibility and thermal stability in polymers used for packaging or construction materials.
- Adhesives and Sealants : The chemical's reactivity facilitates its use in formulating adhesives that require strong bonding capabilities with diverse substrates.
Table 1: Summary of Applications and Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: Benzyloxy-Substituted Tetrahydropyran Derivative
The compound in (CAS: 144683-73-8) differs primarily in its benzyloxy substituent at the C6 position, compared to the allyloxy group in the target compound. Key distinctions include:
- Molecular Weight : The benzyloxy analog has a molecular weight of 570.548 g/mol, suggesting the allyloxy variant would be slightly lighter (~550–560 g/mol) due to the smaller substituent.
Table 1: Structural Comparison
Functional Analog: 8-O-Acetylshanzhiside Methyl Ester
This cyclopenta[c]pyran derivative () shares multiple acetyloxy groups and ester functionalities. However, its core structure diverges significantly:
- Core Ring System : The target compound features a tetrahydropyran ring, while 8-O-acetylshanzhiside contains a fused cyclopenta[c]pyran system.
- Applications : 8-O-Acetylshanzhiside is used as a reference standard and in pharmacological research, suggesting similar roles for the target compound in drug discovery .
Aroma and Volatility Considerations
While simpler esters (e.g., ethyl acetate) contribute to fruity aromas in food science (), the target compound’s complexity and high molecular weight likely render it non-volatile and odorless, limiting its role in flavor chemistry .
Pharmacological Potential
Further studies are needed to validate these applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing Acetic acid, 3,5-diacetoxy-2-acetoxymethyl-6-allyloxytetrahydropyran-4-yl ester?
- Methodology : Multi-step synthesis involving allylation of the tetrahydropyran core followed by sequential acetylation. For example, allyl ether formation at the C6 position using allyl bromide under basic conditions (e.g., NaH/DMF), followed by selective protection/deprotection of hydroxyl groups and esterification with acetic anhydride in pyridine .
- Validation : Confirm intermediates via ESI-MS (m/z 443.28 [M+H]+) and H-NMR (e.g., δ 2.12–2.27 ppm for acetyl groups, δ 5.8–6.2 ppm for allyl protons) .
Q. How is the structural integrity of this compound validated in academic research?
- Techniques :
- X-ray crystallography : Refinement using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and angles .
- NMR spectroscopy : H and C NMR to assign stereochemistry (e.g., δ 3.0–4.5 ppm for tetrahydropyran protons, δ 1.8–2.3 ppm for acetoxy groups) .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (CHO, MW 388.37 g/mol) .
Q. What safety protocols are critical when handling this compound?
- Precautions :
- Use PPE (gloves, goggles) to avoid skin/eye contact; wash with soap/water if exposed .
- Work in a fume hood to prevent inhalation of vapors; monitor for respiratory irritation .
- Store in airtight containers at 2–8°C to prevent hydrolysis of acetyl groups .
Advanced Research Questions
Q. How does stereochemistry at the tetrahydropyran core influence biological or physicochemical properties?
- Analysis :
- Compare enantiomers synthesized via chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution.
- Assess bioactivity (e.g., neuroprotection in in vitro models) to establish structure-activity relationships (SAR). For example, axial vs. equatorial acetoxy groups may alter membrane permeability .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like acetylcholinesterase .
Q. What advanced analytical methods resolve contradictions in spectral data for this compound?
- Strategies :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals (e.g., allyl vs. tetrahydropyran protons) and assign C shifts .
- Dynamic NMR : Study conformational exchange in the tetrahydropyran ring (e.g., chair vs. boat interconversion) .
- Crystallographic refinement : Address disorder in allyl or acetyl groups using SHELXL’s PART instruction .
Q. How can degradation products of this compound be identified and quantified?
- Workflow :
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), or UV light to simulate stability challenges .
- LC-MS/MS : Monitor hydrolysis products (e.g., deacetylated derivatives) using a C18 column (gradient: 0.1% formic acid in HO/MeCN) .
- Kinetic studies : Calculate degradation half-life () under accelerated conditions using Arrhenius plots .
Q. What experimental designs are optimal for studying its biological activity in neuroprotection or enzyme inhibition?
- Models :
- In vitro neuroprotection : Use SH-SY5Y cells exposed to salsolinol (Parkinson’s model) or glutamate (Alzheimer’s model). Measure cell viability via MTT assay and caspase-3/7 activity .
- Enzyme inhibition : Screen against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman’s method. Compare IC values to rivastigmine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
